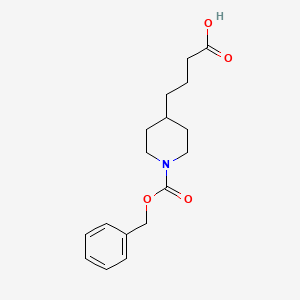

4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid

Descripción general

Descripción

4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid (4-BPCA) is a synthetic organic compound that has been studied extensively for its various applications in scientific research. It is a versatile molecule with many properties that make it an attractive choice for a variety of research experiments. 4-BPCA is a carboxylic acid with a piperidine ring structure, and has a molecular weight of 248.29 g/mol. It is a colorless, non-volatile solid that is soluble in water and a variety of organic solvents.

Aplicaciones Científicas De Investigación

Drug Designing

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . Therefore, “4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid” could potentially be used in the design of new drugs.

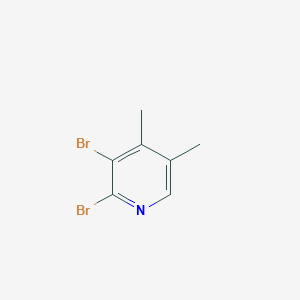

Synthesis of Piperidine Derivatives

This compound could be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

The compound could be used in the discovery and biological evaluation of potential drugs containing piperidine moiety .

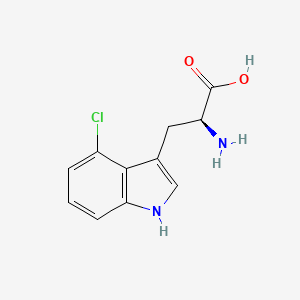

Modification of Matriptase Inhibitors

It could be used as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors .

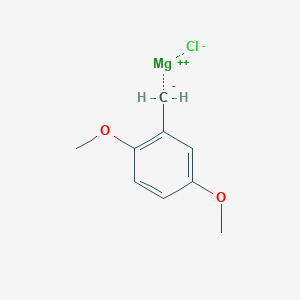

Reactions with Weinreb Amides

The compound could be used in reactions between Weinreb amides and 2-magnesiated oxazoles .

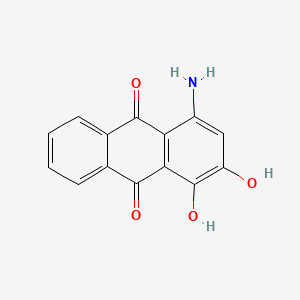

Synthesis of NAmPRTase Inhibitors

It could be used as a reactant for the synthesis of NAmPRTase inhibitors .

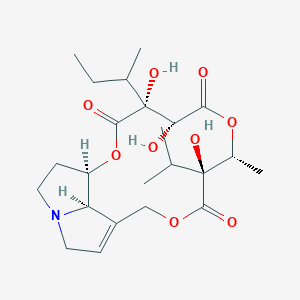

Synthesis of FK866 Analogs

The compound could be used in the synthesis of FK866 analogs for NAD salvage inhibition .

Synthesis of Substituted Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could potentially be used in such synthesis methods.

Mecanismo De Acción

Target of Action

It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis . NAD (Nicotinamide adenine dinucleotide) is a crucial coenzyme in various biological reactions, playing a vital role in energy metabolism and maintaining cell health.

Mode of Action

Given its role in the synthesis of fk866 , it can be inferred that it might interact with enzymes or substrates involved in NAD biosynthesis.

Biochemical Pathways

The compound is likely involved in the NAD biosynthesis pathway due to its role in the synthesis of FK866 , an NAD biosynthesis inhibitor . NAD is essential in redox reactions, and its depletion or reduction can have significant effects on cellular metabolism and survival.

Result of Action

Given its role in the synthesis of an nad biosynthesis inhibitor , it can be inferred that it might lead to reduced levels of NAD in cells, potentially affecting energy metabolism and other NAD-dependent processes.

Propiedades

IUPAC Name |

4-(1-phenylmethoxycarbonylpiperidin-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c19-16(20)8-4-7-14-9-11-18(12-10-14)17(21)22-13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRPDNDVXWLKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573508 | |

| Record name | 4-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid | |

CAS RN |

204139-61-7 | |

| Record name | 4-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204139-61-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

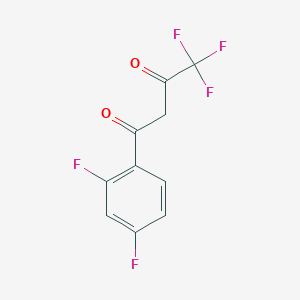

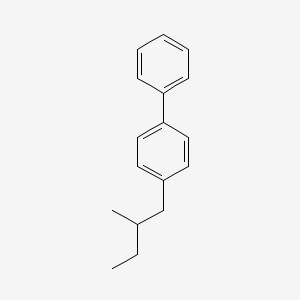

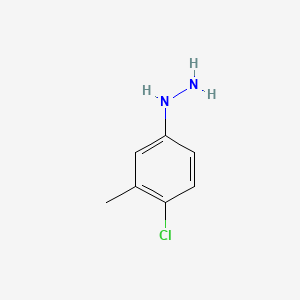

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Dioxolo[4,5-g]isoquinoline](/img/structure/B1611278.png)

![4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile](/img/structure/B1611293.png)